![molecular formula C17H19N3O2 B262041 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B262041.png)
3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide
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Overview
Description
3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide, also known as IBMPBD, is a chemical compound that has been studied for its potential use as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide is not fully understood, but it is believed to target various signaling pathways involved in cellular growth, proliferation, and survival. 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide has been shown to inhibit the activity of various enzymes such as AKT, mTOR, and ERK, which are involved in these pathways.
Biochemical and Physiological Effects:
3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide has been shown to have various biochemical and physiological effects depending on the disease being studied. In cancer research, 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. In diabetes research, 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide has been shown to improve insulin sensitivity and glucose uptake. In Alzheimer's disease research, 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide has been shown to inhibit the formation of amyloid beta plaques.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide in lab experiments is its ability to target multiple signaling pathways involved in various diseases. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
For 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide research include further studies on its mechanism of action, optimization of its synthesis method to improve its solubility and bioavailability, and clinical trials to evaluate its efficacy and safety in humans. Additionally, 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide may have potential applications in other diseases such as neurodegenerative diseases and inflammatory disorders.
Synthesis Methods
The synthesis method of 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide involves the condensation of 4-methyl-2-pyridinylamine with isobutyryl chloride to form N-(4-methyl-2-pyridinyl)isobutyramide. This intermediate is then reacted with 3-aminobenzoic acid to form 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide. The purity of the compound is confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.
Scientific Research Applications
3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide has been shown to improve insulin sensitivity and glucose uptake. In Alzheimer's disease research, 3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
properties
Product Name |
3-(isobutyrylamino)-N-(4-methyl-2-pyridinyl)benzamide |
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Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
3-(2-methylpropanoylamino)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C17H19N3O2/c1-11(2)16(21)19-14-6-4-5-13(10-14)17(22)20-15-9-12(3)7-8-18-15/h4-11H,1-3H3,(H,19,21)(H,18,20,22) |
InChI Key |
AUPGZNACTRLFFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Origin of Product |
United States |
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